Tiotropium-d3-Bromid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tiotropium-d3 Bromide is a deuterium-labeled derivative of Tiotropium Bromide, a long-acting muscarinic acetylcholine receptor antagonist. It is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Tiotropium Bromide. The compound is characterized by the substitution of three hydrogen atoms with deuterium, which helps in tracing and quantifying the drug during the development process .
Wissenschaftliche Forschungsanwendungen
Tiotropium-d3 Bromide is extensively used in scientific research, including:
Chemistry: It serves as a tracer in studying the pharmacokinetics and metabolic pathways of Tiotropium Bromide.
Biology: The compound is used in biological assays to understand the interaction of Tiotropium Bromide with biological targets.
Medicine: Research on Tiotropium-d3 Bromide helps in developing new therapeutic strategies for respiratory diseases like chronic obstructive pulmonary disease (COPD).
Industry: It is used in the pharmaceutical industry for quality control and validation of analytical methods
Wirkmechanismus
Target of Action
Tiotropium-d3 Bromide, also known as Tiotropium, primarily targets the M3 muscarinic receptors located in the airways . These receptors play a crucial role in the contraction and relaxation of smooth muscles in the airways, thereby controlling the airflow in and out of the lungs .
Mode of Action
Tiotropium acts as a muscarinic acetylcholine receptor (mAChR) antagonist . It blocks the binding of the acetylcholine ligand to the M3 muscarinic receptors, preventing the subsequent opening of the ligand-gated ion channel . This action inhibits the contraction of the smooth muscles in the airways, leading to bronchodilation .
Biochemical Pathways
By acting on the M3 muscarinic receptors, Tiotropium affects the muscarinic acetylcholine signaling pathway . The antagonistic action of Tiotropium prevents the activation of this pathway by acetylcholine, reducing bronchoconstriction and mucus secretion . This leads to an increase in airflow and a decrease in symptoms associated with conditions like chronic obstructive pulmonary disease (COPD) .
Pharmacokinetics
Tiotropium, its non-deuterated form, is known to be administered via inhalation . This route of administration allows for direct delivery of the drug to the lungs, enhancing its bioavailability and therapeutic effect .
Result of Action
The antagonistic action of Tiotropium on the M3 muscarinic receptors leads to smooth muscle relaxation and bronchodilation . This results in significant improvements in lung function, health-related quality of life, and exercise endurance, and reductions in dyspnea, lung hyperinflation, exacerbations, and use of rescue medication .
Action Environment
The action, efficacy, and stability of Tiotropium-d3 Bromide can be influenced by various environmental factors. It’s worth noting that the effectiveness of inhaled drugs like Tiotropium can be influenced by factors such as the patient’s inhalation technique, the design of the inhaler device, and the particle size of the inhaled drug .
Biochemische Analyse
Biochemical Properties
Tiotropium-d3 Bromide, like its parent compound Tiotropium Bromide, acts as an antagonist for muscarinic acetylcholine receptors (mAChR), blocking the binding of the acetylcholine ligand . This interaction with mAChR, particularly the M3 subtype located in the airways, leads to smooth muscle relaxation and bronchodilation .
Cellular Effects
In patients with chronic obstructive pulmonary disease (COPD), Tiotropium-d3 Bromide has been shown to significantly improve lung function, health-related quality of life, and exercise endurance, and reduce dyspnea, lung hyperinflation, exacerbations, and use of rescue medication .
Molecular Mechanism
The molecular mechanism of action of Tiotropium-d3 Bromide involves its binding to M3 muscarinic receptors in the airways, leading to the inhibition of acetylcholine-mediated bronchoconstriction . This results in the relaxation of airway smooth muscle and bronchodilation .
Temporal Effects in Laboratory Settings
In clinical trials, Tiotropium-d3 Bromide has demonstrated long-term efficacy in improving lung function and reducing symptoms in patients with COPD . Its effects persist for more than 24 hours due to prolonged M3 muscarinic receptor blockade .
Transport and Distribution
Tiotropium Bromide, due to its long-acting nature, is believed to have a wide distribution in the body .
Subcellular Localization
Given its mechanism of action, it is likely to be localized at the cell membrane where the M3 muscarinic receptors are located .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tiotropium-d3 Bromide involves the deuteration of Tiotropium Bromide. This process typically includes the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the efficient incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of Tiotropium-d3 Bromide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The production is carried out in specialized facilities equipped with reactors and purification systems to handle the deuterated compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Tiotropium-d3 Bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert Tiotropium-d3 Bromide into its reduced forms.
Substitution: The bromide ion in Tiotropium-d3 Bromide can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Vergleich Mit ähnlichen Verbindungen
Tiotropium Bromide: The non-deuterated form used as a bronchodilator.
Ipratropium Bromide: Another muscarinic antagonist used for similar therapeutic purposes.
Aclidinium Bromide: A long-acting muscarinic antagonist with a similar mechanism of action
Uniqueness: Tiotropium-d3 Bromide is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms allows for precise tracing and quantification, making it a valuable tool in drug development and research .
Eigenschaften
IUPAC Name |
[9-methyl-9-(trideuteriomethyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22NO4S2.BrH/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H/q+1;/p-1/i1D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHNAVOVODVIMG-NIIDSAIPSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.